molecular formula C4H6N2O B6589563 1-diazobutan-2-one CAS No. 6831-84-1

1-diazobutan-2-one

Cat. No. B6589563
CAS RN: 6831-84-1
M. Wt: 98.1
InChI Key:
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Description

1-Diazobutan-2-one, also known as 1,2-diazobutane, is an organic compound that is widely used in synthetic chemistry. It is a colorless liquid with a pungent odor and is highly flammable. It is used in the synthesis of various organic compounds, such as amines, carboxylic acids, and nitriles. In addition, this compound is used as a reagent in the synthesis of pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 1-diazobutan-2-one is based on the reaction of a diazonium salt with an alkene. In this reaction, the diazonium salt is treated with an alkene in the presence of a base, such as potassium carbonate, to give this compound. The reaction is known as the Sandmeyer reaction.
Biochemical and Physiological Effects
This compound is generally regarded as non-toxic and non-irritant. It is not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The advantage of using 1-diazobutan-2-one in laboratory experiments is that it is relatively easy to synthesize and is non-toxic and non-irritant. The main limitation is that it is highly flammable, so it should be handled with care.

Future Directions

1-Diazobutan-2-one has a wide range of applications in synthetic chemistry and can be used in the synthesis of a variety of organic compounds. Future research could focus on exploring new methods for synthesizing this compound, as well as new applications for the compound. Additionally, further research could be done on the biochemical and physiological effects of this compound, as well as its potential toxicity and irritancy. Finally, research could be done on the use of this compound in the synthesis of natural products, such as terpenes and alkaloids.

Synthesis Methods

1-Diazobutan-2-one is usually synthesized by the reaction of a diazonium salt with an alkene. In this reaction, the diazonium salt is treated with an alkene in the presence of a base, such as potassium carbonate, to give this compound. This reaction is known as the Sandmeyer reaction.

Scientific Research Applications

1-Diazobutan-2-one has been widely used in scientific research. It is used as a reagent in the synthesis of various organic compounds, such as amines, carboxylic acids, and nitriles. In addition, it is used in the synthesis of pharmaceuticals and other organic compounds. It has also been used in the synthesis of a variety of natural products, such as terpenes and alkaloids.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-diazobutan-2-one can be achieved through the diazotization of 2-amino-2-methylpropan-1-ol followed by reaction with ethyl chloroformate.", "Starting Materials": [ "2-amino-2-methylpropan-1-ol", "Sodium nitrite", "Hydrochloric acid", "Ethyl chloroformate", "Sodium carbonate", "Ice" ], "Reaction": [ "Dissolve 2-amino-2-methylpropan-1-ol in hydrochloric acid and cool the solution to 0°C.", "Add a solution of sodium nitrite in water to the above solution and maintain the temperature at 0°C for 30 minutes to form diazonium salt.", "Add ethyl chloroformate dropwise to the diazonium salt solution while maintaining the temperature at 0°C.", "Stir the reaction mixture for 1 hour at 0°C.", "Add sodium carbonate to the reaction mixture to neutralize the acid.", "Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Filter the solution and evaporate the solvent to obtain 1-diazobutan-2-one as a yellow solid." ] }

CAS RN

6831-84-1

Molecular Formula

C4H6N2O

Molecular Weight

98.1

Purity

95

Origin of Product

United States

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